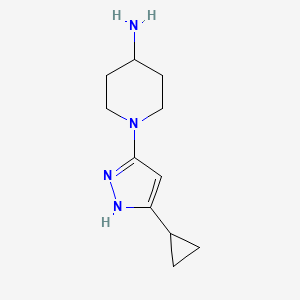
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine
Vue d'ensemble
Description
“1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C11H18N4. It has been mentioned in the context of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” has been described in various studies . For instance, one study discussed the synthesis of a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .
Molecular Structure Analysis
The molecular structure of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” involves a pyrazole ring attached to a piperidine ring via an amine group . The pyrazole ring is substituted with a cyclopropyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” are not extensively documented in the available literature .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Summary of Application: “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” is a chemical compound widely used in scientific research due to its versatile applications in various fields.
-
Synthesis of Imidazole Containing Compounds
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
-
In Vitro Cytotoxic Efficiency
-
Antimicrobial Potential
-
Antiviral Activity
- Summary of Application: Indole derivatives possess various biological activities, including antiviral activity .
- Results or Outcomes: Some indole derivatives have shown inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Kinase Inhibition
-
Antimicrobial Potential
-
Antiviral Activity
-
Kinase Inhibition
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNJYSCELQZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



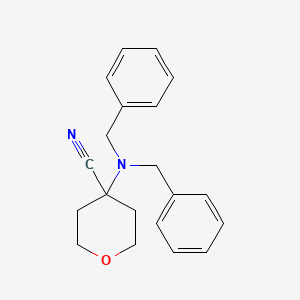
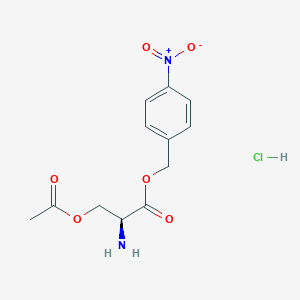
![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)
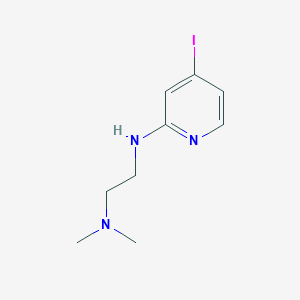
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1434308.png)
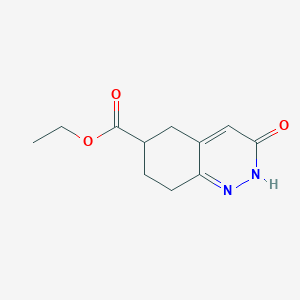
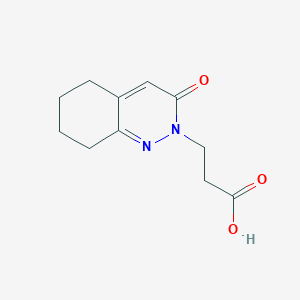
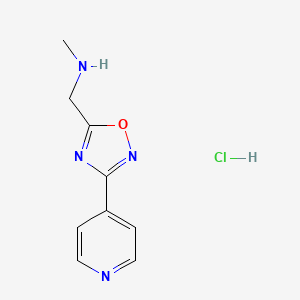
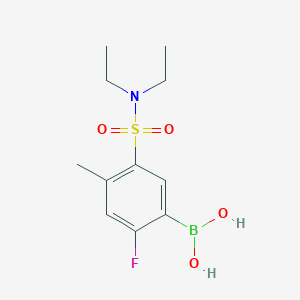
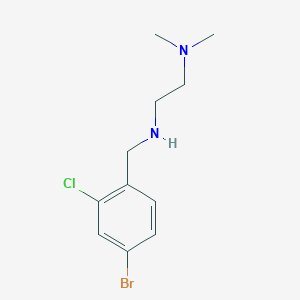
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)